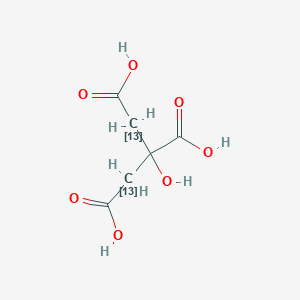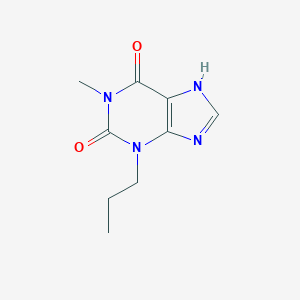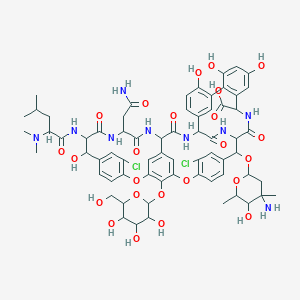![molecular formula C9H14O2 B053307 2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] CAS No. 117465-67-5](/img/structure/B53307.png)
2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is a chemical compound that has attracted significant attention in recent years due to its potential applications in various scientific research fields. This bicyclic compound consists of two rings, a dioxolane and a bicyclo[3.1.0]hexane, and a methyl group attached to one of the rings.
Mécanisme D'action
The mechanism of action of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is not fully understood. However, it has been shown to interact with specific biological targets, such as enzymes and receptors, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] are dependent on the specific biological target it interacts with. Some of the reported effects include:
1. Inhibition of Enzyme Activity: This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
2. Modulation of Receptor Activity: 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been reported to modulate the activity of certain receptors, such as the GABA(A) receptor.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Yield Synthesis: The synthesis of this compound can be achieved in high yields using relatively simple reaction conditions.
2. Versatile Building Block: The unique structure of this compound makes it a versatile building block for the synthesis of other complex molecules.
Some of the limitations include:
1. Limited Solubility: This compound has limited solubility in common organic solvents, which can make it challenging to work with in certain experiments.
2. Limited Stability: 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is not very stable under certain conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]. Some of the possible directions include:
1. Medicinal Chemistry: Further studies are needed to explore the potential use of this compound as a drug candidate for the treatment of various diseases.
2. Materials Science: The unique structure of this compound makes it a valuable building block for the synthesis of various functional materials, and further studies are needed to explore its potential applications in this field.
3. Organic Synthesis: The synthesis of complex molecules using 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] as a starting material is an area that warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] can be achieved through a multistep process. One of the most commonly used methods involves the reaction between 2,3-dihydrofuran and 1,3-cyclopentadiene in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid. The resulting product is then treated with methyl triflate to form the final product.
Applications De Recherche Scientifique
2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been studied for its potential applications in various scientific research fields, including but not limited to:
1. Medicinal Chemistry: This compound has shown promising results as a potential drug candidate due to its ability to interact with specific biological targets.
2. Materials Science: 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers.
3. Organic Synthesis: The unique structure of this compound makes it a valuable starting material for the synthesis of other complex molecules.
Propriétés
Numéro CAS |
117465-67-5 |
|---|---|
Nom du produit |
2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2'-methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
InChI |
InChI=1S/C9H14O2/c1-6-2-3-7-8(6)9(7)10-4-5-11-9/h6-8H,2-5H2,1H3 |
Clé InChI |
DYBNSQZAOGDQGH-UHFFFAOYSA-N |
SMILES |
CC1CCC2C1C23OCCO3 |
SMILES canonique |
CC1CCC2C1C23OCCO3 |
Synonymes |
Spiro[bicyclo[3.1.0]hexane-6,2-[1,3]dioxolane], 2-methyl-, [1R-(1-alpha-,2-alpha-,5-alpha-)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















